Methyl 2,2-diphenylpropionate

Description

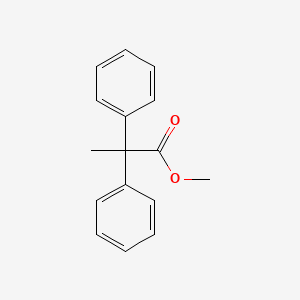

Structure

3D Structure

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

methyl 2,2-diphenylpropanoate |

InChI |

InChI=1S/C16H16O2/c1-16(15(17)18-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |

InChI Key |

JMECOTJTVIUPCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 2,2 Diphenylpropionate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of Methyl 2,2-diphenylpropionate.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule. Due to the gem-diphenyl substitution, there are no protons on the α-carbon, simplifying the spectrum as no spin-spin coupling is observed for the methyl groups attached to the quaternary carbon.

Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm. The exact chemical shifts and splitting patterns depend on the specific magnetic environments and potential restricted rotation around the C-C single bonds.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. They are therefore expected to produce a sharp singlet. Due to the deshielding effect of the adjacent oxygen atom, this signal typically appears around δ 3.6-3.8 ppm. aocs.org

Methyl Protons (-C-CH₃): The three protons of the methyl group at the C2 position are also equivalent and lack adjacent protons for coupling, resulting in another sharp singlet. This signal is expected to appear further upfield, typically around δ 1.6-1.9 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is expected to resonate in the δ 170-175 ppm region. mdpi.com

Aromatic Carbons (C₆H₅): The phenyl ring carbons will show multiple signals in the δ 125-145 ppm range. The quaternary ipso-carbons (the carbons attached to the C2 of the propionate (B1217596) backbone) are expected around δ 140-145 ppm, while the ortho, meta, and para carbons will appear as distinct signals in the δ 125-130 ppm region.

Quaternary Carbon (C2): The non-protonated carbon atom bearing the two phenyl groups and the methyl group is expected to have a chemical shift in the range of δ 45-55 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methyl ester group typically appears around δ 50-55 ppm. researchgate.net

Methyl Carbon (-C-CH₃): The methyl group carbon at the C2 position is expected to be the most shielded, with a signal in the δ 20-30 ppm region.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl | ¹H | 7.2 - 7.5 | Multiplet |

| Methoxy (-OCH₃) | ¹H | ~ 3.7 | Singlet |

| Methyl (-C-CH₃) | ¹H | ~ 1.8 | Singlet |

| Carbonyl (C=O) | ¹³C | ~ 174 | - |

| Phenyl (ipso-C) | ¹³C | ~ 142 | - |

| Phenyl (Ar-CH) | ¹³C | 125 - 130 | - |

| Methoxy (-OCH₃) | ¹³C | ~ 52 | - |

| Quaternary (C2) | ¹³C | ~ 50 | - |

| Methyl (-C-CH₃) | ¹³C | ~ 25 | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and for probing the detailed connectivity and spatial relationships within the molecule. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would primarily show correlations among the protons within each phenyl ring, helping to resolve the complex multiplet in the aromatic region. No cross-peaks would be expected between the aromatic protons and the two methyl singlets, confirming the absence of three-bond H-H coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals to their attached carbons: the aromatic proton multiplet to the aromatic CH carbons, the methoxy proton singlet to the methoxy carbon, and the C2-methyl proton singlet to its corresponding methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei, which is invaluable for mapping the carbon skeleton. For this compound, key expected correlations would include:

The methoxy protons (-OCH₃) correlating to the carbonyl carbon (C=O).

The C2-methyl protons correlating to the quaternary C2 carbon, the carbonyl carbon (C=O), and the ipso-carbons of the phenyl rings.

The aromatic protons correlating to neighboring and ipso-aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the C2-methyl protons and the ortho-protons of the two phenyl rings, confirming their spatial closeness.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for analyzing the structure and dynamics of materials in their solid form. europeanpharmaceuticalreview.comst-andrews.ac.uk Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. mdpi.commdpi.com By using techniques like Magic-Angle Spinning (MAS), high-resolution spectra can be obtained from solid samples.

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) would be the primary ssNMR experiment. This technique can provide information on:

Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ¹³C ssNMR spectra due to differences in the local chemical environments and crystal packing of the molecules.

Conformation: Chemical shifts in the solid state are highly sensitive to molecular conformation. ssNMR can be used to study the torsional angles of the phenyl rings and the ester group in the crystalline state.

Intermolecular Interactions: Probing intermolecular contacts, such as those between the phenyl rings of adjacent molecules in the crystal lattice, can be achieved through advanced ssNMR techniques.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecular ion, serving as a definitive confirmation of the compound's chemical composition.

For this compound, with the chemical formula C₁₆H₁₆O₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to produce a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches this calculated value with high accuracy, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Interactive Table: HRMS Data for this compound

| Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₁₆H₁₆O₂ | [M]⁺ | 240.11503 |

| C₁₆H₁₇O₂ | [M+H]⁺ | 241.12286 |

| C₁₆H₁₆NaO₂ | [M+Na]⁺ | 263.10480 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected precursor ion. researchgate.net A precursor ion (e.g., the molecular ion [M]⁺ of this compound) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are then analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the ester group and the formation of stable carbocations.

Proposed Fragmentation Pathway:

Loss of a Methoxy Radical: The molecular ion ([M]⁺, m/z 240) can undergo cleavage of the O-CH₃ bond to lose a methoxy radical (•OCH₃, 31 Da), forming a stable acylium ion at m/z 209 .

Loss of the Carbomethoxy Group: Cleavage of the C-C bond between the quaternary carbon and the carbonyl group can result in the loss of the carbomethoxy radical (•COOCH₃, 59 Da). This would generate the highly stable diphenylmethyl cation at m/z 181 .

Formation of the Diphenylmethyl Cation: A common fragmentation pathway for compounds containing a diphenylmethyl moiety is the formation of the diphenylmethyl cation (tropylium-like structure) at m/z 167 through rearrangement and loss of other fragments.

Loss of Phenyl Group: Fragmentation could also involve the loss of a phenyl radical (•C₆H₅, 77 Da) from major fragment ions.

Interactive Table: Predicted MS/MS Fragmentation of this compound ([M]⁺ = 240.12)

| Predicted m/z | Proposed Ion Formula | Proposed Neutral Loss |

| 209.09 | [C₁₅H₁₃O]⁺ | •OCH₃ |

| 181.10 | [C₁₄H₁₃]⁺ | •COOCH₃ |

| 167.09 | [C₁₃H₁₁]⁺ | C₂H₂O₂ + H₂ |

| 105.03 | [C₇H₅O]⁺ | C₉H₁₁O |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of this compound. These methods are sensitive to the vibrations of specific bonds and functional groups within the molecule, such as stretching and bending modes. williams.edu While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing complementary information.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group, typically observed in the 1750–1735 cm⁻¹ region for saturated aliphatic esters. libretexts.orgdocbrown.info The presence of two C-O single bonds in the ester moiety gives rise to two additional strong bands, often found between 1300 and 1000 cm⁻¹, which correspond to asymmetric and symmetric C-O-C stretching vibrations. spectroscopyonline.com

The two phenyl rings contribute distinct signals, including aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹. theinternet.io Aromatic C=C stretching vibrations within the rings are expected to produce a series of absorptions in the 1600–1475 cm⁻¹ range. theinternet.io Furthermore, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings and are found between 900 and 690 cm⁻¹. theinternet.io The aliphatic C-H bonds in the methyl groups would be identified by their stretching vibrations in the 2975–2860 cm⁻¹ region. docbrown.info

Raman spectroscopy offers complementary data. While the polar C=O bond gives a strong IR signal, its Raman signal is typically weaker. Conversely, the symmetric vibrations of the non-polar phenyl rings and the C-C backbone are expected to produce strong signals in the Raman spectrum, making it particularly useful for analyzing the carbon framework of the molecule. ias.ac.in

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3150-3050 | IR, Raman |

| Aliphatic C-H Stretch | 2975-2860 | IR, Raman |

| Ester C=O Stretch | 1750-1735 | IR (Strong) |

| Aromatic C=C Stretch | 1600-1475 | IR, Raman (Strong) |

| C-O Stretch (Ester) | 1300-1000 | IR (Strong) |

This compound possesses conformational flexibility due to rotation around several single bonds, particularly the bonds connecting the quaternary carbon to the two phenyl rings and the ester group. Different spatial arrangements, or conformers, can exist, and vibrational spectroscopy can be a sensitive probe of these subtle structural variations. core.ac.uk

The existence of multiple rotamers can lead to the appearance of doubled or broadened absorption bands in the IR spectrum. rsc.org For instance, the vibrational frequencies of bonds within the ester group or the phenyl rings might shift slightly depending on their relative orientation.

A comprehensive conformational analysis often involves comparing experimental spectra with theoretical calculations. By computing the vibrational frequencies for different stable conformers (optimized geometries), researchers can assign specific spectral features to individual conformers. umich.edu This synergy between experimental data and computational chemistry allows for a detailed understanding of the conformational landscape of the molecule in different phases. boisestate.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores in this compound are its two phenyl rings and, to a lesser extent, the carbonyl group of the ester.

The phenyl rings are expected to dominate the UV spectrum, giving rise to π → π* transitions. These typically result in two absorption bands for substituted benzenes: a strong primary band (E2 band) around 200-220 nm and a weaker secondary band (B band) with fine vibrational structure around 260-270 nm. researchgate.netspcmc.ac.in Since the two phenyl groups in this compound are attached to the same sp³-hybridized carbon, they are not in conjugation with each other. Therefore, the UV-Vis spectrum is expected to be similar to that of a monosubstituted benzene (B151609) like toluene, but with an absorption intensity approximately twice as high due to the presence of two independent chromophores.

The carbonyl group of the ester can undergo a weak, formally forbidden n → π* transition. However, the absorption maximum for this transition is often weak and may be obscured by the much stronger π → π* absorptions of the phenyl rings. libretexts.org

Table 2: Expected Electronic Transitions and UV Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Relative Intensity |

|---|---|---|---|

| π → π* (E2 Band) | Phenyl Rings | ~210 | Very Strong |

| π → π* (B Band) | Phenyl Rings | ~265 | Weak to Medium |

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

To determine the precise three-dimensional structure of this compound in the solid state, X-ray diffraction techniques are indispensable. These methods provide definitive data on atomic positions, leading to accurate measurements of bond lengths, bond angles, and intermolecular interactions. rigaku.comcarleton.edu

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the atomic arrangement of a molecule. rsc.org By irradiating a suitable single crystal with X-rays, a diffraction pattern is produced that can be mathematically analyzed to build a three-dimensional model of the electron density, and thus the atomic positions. carleton.edu

Although no public crystal structure for this compound is currently available in crystallographic databases, an SC-XRD analysis would yield a wealth of information. oup.comcam.ac.uk This would include:

Precise Molecular Geometry: Exact bond lengths and bond angles for the entire molecule, providing insight into the steric strain around the central quaternary carbon.

Conformational Details: The precise torsion angles defining the orientation of the two phenyl rings and the ester group relative to each other.

Intermolecular Interactions: A detailed view of how the molecules pack in the crystal lattice, revealing any non-covalent interactions like C-H···π or C-H···O hydrogen bonds that stabilize the crystal structure.

Table 3: Example of Data Obtained from a Single-Crystal XRD Experiment

| Parameter | Description | Example Value (Hypothetical) |

|---|---|---|

| Crystal System | The crystal lattice symmetry class. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a = 10.5, b = 8.2, c = 15.1 |

| α, β, γ (°) | Unit cell angles. | α = 90, β = 98.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1280 |

When a compound cannot be grown as a single crystal suitable for SC-XRD, or when analyzing a bulk crystalline sample, Powder X-ray Diffraction (PXRD) is the technique of choice. jst.go.jp PXRD provides a characteristic "fingerprint" for a crystalline solid, which is a plot of diffraction intensity versus the diffraction angle (2θ). researchgate.net

For this compound, PXRD would be used to:

Confirm Crystallinity: Distinguish between amorphous and crystalline solid forms.

Phase Identification: Identify the specific crystalline form (polymorph) present. Each polymorph would have a unique PXRD pattern.

Assess Purity: Detect the presence of crystalline impurities, as they would produce their own distinct diffraction peaks.

Determine Unit-Cell Parameters: The positions of the diffraction peaks can be used to determine the dimensions of the unit cell, which is a crucial first step in structure determination from powder data. nih.govresearchgate.net

While solving a complete crystal structure from powder data is more challenging for organic molecules than single-crystal analysis due to peak overlap, it has become an increasingly viable option with modern computational methods. nih.govaip.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Microcrystal Electron Diffraction (MicroED) for Nanocrystalline Analysis

Microcrystal Electron Diffraction (MicroED) has emerged as a powerful technique for determining the atomic-resolution structures of small molecules from nanocrystals, which are often too small for conventional X-ray diffraction methods. acs.orgnih.gov This cryo-electron microscopy (cryo-EM) method can yield high-quality diffraction data from crystals that are billionths of the size required for X-ray crystallography. mtoz-biolabs.comnih.gov

The MicroED workflow involves depositing a powdered sample, such as this compound, directly onto an electron microscopy grid. researchgate.net The grid is then introduced into a cryo-transmission electron microscope (Cryo-TEM), where the electron beam is directed at the nanocrystals. As the crystal is continuously rotated, a high-speed camera records the electron diffraction patterns. mtoz-biolabs.com This series of diffraction images is then processed using standard crystallographic software to generate a three-dimensional reconstruction of the molecule's structure. nih.gov

A key advantage of MicroED is its ability to obtain structural information from seemingly amorphous powders or complex mixtures of compounds. nih.gov The technique can distinguish between different crystal forms (polymorphs) within a sample, providing detailed structural information for each. nih.gov For a compound like this compound, which may be challenging to crystallize into larger single crystals, MicroED offers a viable path to determining its precise solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. The high resolution achievable with MicroED can even allow for the visualization of hydrogen atoms, providing a complete structural picture. acs.org

While specific MicroED data for this compound is not publicly available, the general applicability of the technique to small organic molecules is well-established. The table below illustrates the typical parameters and outcomes of a MicroED experiment on a small organic molecule.

| Parameter | Description | Typical Value/Outcome |

| Crystal Size | The dimensions of the nanocrystals used for data collection. | ~100 nm to a few micrometers |

| Electron Dose Rate | The rate at which electrons are applied to the sample, kept low to minimize radiation damage. | < 0.01 e⁻/Ų/s |

| Data Collection Time | The time required to collect a full diffraction dataset from a single crystal. | Minutes |

| Resolution | The level of detail obtained in the final structural model. | < 1 Å (atomic resolution) |

| Software for Data Processing | Standard crystallographic software used for structure solution and refinement. | XDS, SHELX, DIALS |

Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization

A thorough and unambiguous structural elucidation of this compound necessitates the integration of data from multiple spectroscopic techniques. mmu.ac.uk Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident and complete characterization. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). studypug.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the methyl ester protons, the geminal methyl protons, and the aromatic protons of the two phenyl groups.

¹³C NMR: Reveals the number of unique carbon environments in the molecule. The spectrum would show characteristic signals for the carbonyl carbon of the ester, the quaternary carbon bearing the two phenyl groups, the methyl carbons, and the distinct carbons of the phenyl rings.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. studypug.com For this compound, the key absorption bands would be:

A strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹.

C-O stretching vibrations for the ester linkage.

C-H stretching and bending vibrations for the aromatic rings and the methyl groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural motifs. studypug.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the ester group and other characteristic fragmentations.

The integration of these techniques provides a powerful approach to structural elucidation. egyankosh.ac.in For instance, the molecular formula derived from MS can be used to calculate the degree of unsaturation, which is then corroborated by the presence of double bonds (C=O, aromatic C=C) observed in the IR and NMR spectra. The connectivity of the atoms inferred from 2D NMR experiments (like COSY and HMBC) can be used to assemble the fragments identified in the mass spectrum.

The following table summarizes the expected spectroscopic data for this compound based on its known structure and data from related compounds.

| Technique | Expected Data and Interpretation |

| ¹H NMR | Signals for methyl ester protons (~3.6 ppm), geminal methyl protons (~1.6 ppm), and aromatic protons (~7.2-7.4 ppm). |

| ¹³C NMR | Resonances for carbonyl carbon (~177 ppm), quaternary carbon, methyl carbons, and aromatic carbons (in the 125-145 ppm range). |

| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretches, and aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to the molecular weight (C₁₆H₁₆O₂ = 240.29 g/mol ). |

By combining the insights from each of these advanced methods, a detailed and reliable structural model of this compound can be constructed, providing a solid foundation for understanding its chemical properties and reactivity.

Computational and Theoretical Chemistry Studies of Methyl 2,2 Diphenylpropionate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is a powerful technique for assessing the structural and spectral properties of organic compounds. nih.gov

DFT calculations can be employed to determine the optimized molecular geometry of Methyl 2,2-diphenylpropionate. By finding the minimum energy conformation on the potential energy surface, the most stable arrangement of atoms in the molecule can be predicted. This includes bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to explore different conformational isomers and their relative energies, providing insights into the molecule's flexibility and the preferred spatial arrangement of its phenyl and propionate (B1217596) groups.

Illustrative Data: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-C (phenyl) | 1.39 Å |

| C-C (propionate) | 1.54 Å |

| C=O | 1.23 Å |

| C-O | 1.35 Å |

| O-CH3 | 1.44 Å |

| C-Ph1 bond angle | 109.5° |

| C-Ph2 bond angle | 109.5° |

| O=C-O bond angle | 120.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would be specific to the chosen functional and basis set.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. growingscience.com The distribution of HOMO and LUMO densities over the molecule can identify the most probable sites for electrophilic and nucleophilic attack, respectively.

Illustrative Data: FMO Analysis of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is for illustrative purposes. The actual energies would be determined by the specific DFT functional and basis set used in the calculation.

DFT methods can also be used to predict various spectroscopic properties of this compound. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to help in the interpretation of experimental NMR data. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing information about the molecule's behavior upon interaction with light. growingscience.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of this compound. These simulations can be used to explore the conformational landscape of the molecule, revealing the different shapes it can adopt and the transitions between them. MD simulations are also valuable for studying the interactions of this compound with its environment, such as a solvent or a biological receptor. plos.org By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can investigate solvation effects and how the solvent influences the molecule's conformation and dynamics.

Quantum Mechanical (QM) Approaches to Reaction Mechanisms and Transition States

Quantum Mechanical (QM) methods are essential for studying chemical reactions at a fundamental level. nih.gov These approaches can be used to elucidate the detailed mechanism of reactions involving this compound, including the identification of intermediates and transition states. mdpi.com

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES for a chemical reaction, chemists can identify the minimum energy pathways that connect reactants to products. researchgate.net The highest point along this pathway corresponds to the transition state, which is a critical point that determines the reaction rate. libretexts.org For reactions involving this compound, QM calculations can be used to locate the structures and energies of reactants, products, intermediates, and transition states on the PES. This information is invaluable for understanding the reaction's feasibility, kinetics, and selectivity. visualizeorgchem.com

Activation Energy and Reaction Rate Predictions

Computational chemistry plays a crucial role in predicting the feasibility and kinetics of chemical reactions by calculating activation energies (Ea) and modeling transition states (TS). mdpi.com For reactions involving esters like this compound, such as its synthesis or hydrolysis, quantum chemical calculations can elucidate the step-by-step molecular mechanism.

Theoretical studies, often employing Density Functional Theory (DFT), are used to map the potential energy surface of a reaction. mdpi.com This involves identifying the structures of reactants, products, and key intermediates, as well as the transition states that connect them. The activation energy is determined as the energy difference between the reactants and the highest-energy transition state. For example, in studies of related ester oxidation processes, DFT calculations have been used to identify transition states and determine activation energies for various decomposition and rearrangement pathways. researchgate.net The calculated activation energies allow for the prediction of reaction rates and help identify the most favorable reaction pathway under given conditions. nih.gov For instance, a lower activation energy suggests a faster reaction rate. While specific activation energy data for the synthesis of this compound is not detailed in the available literature, the established computational methodologies provide a robust framework for such predictions.

Table 1: Illustrative Activation Energies for Related Organic Reactions

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference Context |

| Isomerization of Epoxide | B3LYP-D3(BJ)/def2-SVP | 52.6 | Catalyzed by CO2 adduct, showing significant barrier reduction. beilstein-journals.org |

| Hetero Diels-Alder Adduct Formation | wb97xd/6-311+G(d,p)(PCM) | ~1.4 | Rearrangement from a zwitterionic intermediate. nih.gov |

| Nitronate Formation | wb97xd/6-311+G(d,p)(PCM) | ~9.0 | Rearrangement of an intermediate to the most thermodynamically stable product. nih.gov |

| Ester Oxidation Rearrangement | Not Specified | 8.20 | Comparison between rearrangement and decomposition pathways in ester oxidation. researchgate.net |

This table provides examples of activation energies calculated for various organic reactions to illustrate the data obtained from computational studies. The values are not specific to this compound.

Theoretical Studies of Intermolecular Interactions and Supramolecular Assemblies

The solid-state structure and properties of molecular crystals are governed by a complex network of intermolecular interactions. nih.gov Computational methods are essential for characterizing these forces and understanding how they direct the formation of supramolecular assemblies. nih.govmdpi.com

In the context of this compound, both hydrogen bonding and van der Waals forces are expected to be significant. The ester carbonyl group (C=O) can act as a hydrogen bond acceptor, potentially interacting with weak C-H donors from neighboring molecules. researchgate.netnih.gov While weaker than conventional hydrogen bonds, these C-H···O interactions are known to play a crucial role in the crystal packing of many organic compounds. researchgate.netnih.gov Quantum mechanical calculations can quantify the strength and directionality of these bonds. nih.gov

Van der Waals interactions, particularly dispersion forces, are critical for understanding the cohesion in molecular crystals, especially for molecules with large nonpolar surfaces like the two phenyl rings in this compound. nih.gov These interactions arise from instantaneous fluctuations in electron density and are ubiquitous in all molecular systems. nih.gov The phenyl rings can also participate in π-π stacking interactions, a specific type of van der Waals force that further stabilizes the crystal structure. nih.gov Advanced computational models are required to accurately describe these collective and many-body effects, which are often underestimated by simpler pairwise models. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method partitions the crystal space into regions where the electron density of a given molecule dominates, and the resulting surface is color-mapped to highlight different types of intermolecular contacts.

The Hirshfeld surface can be mapped with properties like d_norm, which identifies regions of close intermolecular contact. mdpi.com Red spots on the d_norm surface indicate contacts that are shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.govmdpi.com

Table 2: Typical Contributions to Crystal Packing from Hirshfeld Surface Analysis for Aromatic Esters

| Intermolecular Contact | Percentage Contribution | Significance | Reference Compounds |

| H···H | 40-60% | Represents the most abundant, though weaker, van der Waals contacts. nih.govnih.govanalis.com.my | Various organic molecules with significant hydrogen content. nih.govnih.govanalis.com.my |

| C···H / H···C | 10-30% | Indicates C-H···π interactions and general van der Waals forces. nih.govnih.govmdpi.com | Compounds with aromatic rings. nih.govnih.govmdpi.com |

| O···H / H···O | 5-15% | Corresponds to hydrogen bonding interactions (e.g., C-H···O). nih.govmdpi.com | Molecules containing carbonyl or hydroxyl groups. nih.govmdpi.com |

| C···C | 1-5% | Suggests the presence of π-π stacking interactions between aromatic rings. mdpi.com | Aromatic compounds. mdpi.com |

This table presents illustrative data based on published analyses of similar organic compounds to show typical results from a Hirshfeld surface analysis. The values are not specific to this compound.

Computational Approaches to Selectivity in Asymmetric Synthesis

Asymmetric synthesis is critical for producing enantiomerically pure compounds, and computational chemistry has become an indispensable tool for understanding and predicting the outcomes of such reactions. rsc.orgchemrxiv.org For the asymmetric synthesis of a chiral molecule like this compound (if a chiral center were introduced), theoretical methods could be used to design and optimize catalysts.

The key to enantioselectivity lies in the energy difference between the transition states leading to the different stereoisomers. chemrxiv.org Computational models, using methods like Quantum Mechanics (QM), Molecular Mechanics (MM), or hybrid QM/MM approaches, can calculate the energies of these diastereomeric transition states. rsc.org By identifying the lowest energy pathway, researchers can predict which enantiomer will be formed in excess. These computational studies provide deep insights into the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate, catalyst, and reagents that govern stereochemical control. beilstein-journals.orgchemrxiv.org This knowledge allows for the rational, in silico design of new catalysts with improved selectivity, reducing the need for extensive experimental screening. beilstein-journals.orgchemrxiv.org

Reaction Chemistry and Mechanistic Investigations of Methyl 2,2 Diphenylpropionate

Reactivity Studies and Transformation Pathways

The transformation pathways of Methyl 2,2-diphenylpropionate are diverse, reflecting the reactivity of both the ester group and the aromatic rings. The steric hindrance provided by the two phenyl groups at the α-position can influence the rate and outcome of these reactions compared to less substituted esters.

Nucleophilic acyl substitution is a characteristic reaction of esters, involving the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the methoxy (B1213986) group as a leaving group.

One of the most fundamental nucleophilic acyl substitution reactions for this compound is hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst, such as sulfuric acid, and an excess of water, the ester undergoes hydrolysis to yield 2,2-diphenylpropanoic acid and methanol (B129727). The reaction is an equilibrium process, and the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol regenerate the acid catalyst and yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that utilizes a strong base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid in an essentially irreversible acid-base reaction. A final acidification step is required to isolate the neutral 2,2-diphenylpropanoic acid.

The general mechanism for base-catalyzed hydrolysis is as follows:

Nucleophilic attack by the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the methoxide leaving group.

Deprotonation of the carboxylic acid by the methoxide ion.

| Reaction Type | Reagents | Products | General Conditions |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | 2,2-Diphenylpropanoic acid, Methanol | Heat (reflux) |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H₂O/heat 2. H₃O⁺ | 2,2-Diphenylpropanoic acid, Methanol | Two-step process |

Common electrophilic aromatic substitution reactions include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. The active electrophile is the nitronium ion (NO₂⁺).

Halogenation : Treatment with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen atom.

Friedel-Crafts Acylation : This reaction involves the introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. Due to the deactivating nature of the ester substituent, this reaction may require harsh conditions.

The regioselectivity of these reactions is a key consideration. The directing effect of the substituent determines the isomeric product distribution.

| EAS Reaction | Typical Reagents | Electrophile | Expected Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Methyl 4'-nitro-2,2-diphenylpropionate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Methyl 4'-bromo-2,2-diphenylpropionate |

| Acylation | RCOCl, AlCl₃ | RCO⁺ | Methyl 4'-acyl-2,2-diphenylpropionate |

Free radical reactions can occur at different positions in the this compound molecule, typically initiated by heat or UV light in the presence of a radical initiator.

Benzylic Bromination : The methyl group attached to the quaternary carbon is not benzylic. However, the benzylic C-H bonds are on the phenyl rings themselves. Radical halogenation of alkyl-substituted aromatic compounds typically occurs at the benzylic position of the alkyl group. In the case of this compound, the most likely site for radical abstraction would be a hydrogen on one of the phenyl rings, though this is less common than substitution on an alkyl side chain. A more plausible radical reaction would involve the methyl group hydrogens if a strong enough radical initiator is used. For instance, free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to substitution on the methyl group, although the stability of the resulting radical would be a determining factor. The stability of potential radical intermediates follows the order: tertiary > secondary > primary.

Catalysis in Reactions Involving this compound

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving this compound. Both metal-based and organic catalysts can be employed to facilitate its transformations.

Transition metal catalysts are widely used in organic synthesis to facilitate reactions that are otherwise difficult to achieve. For derivatives of this compound, particularly those with halogen substituents on the phenyl rings, palladium-catalyzed cross-coupling reactions are of significant interest. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Examples of such reactions include:

Suzuki-Miyaura Coupling : A palladium catalyst is used to couple an organoboron compound with a halide. For example, a brominated derivative of this compound could be coupled with an arylboronic acid.

Heck Coupling : This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling : A palladium catalyst, typically with a copper co-catalyst, is used to couple a terminal alkyne with an aryl or vinyl halide.

These reactions provide powerful methods for the further functionalization of the aromatic rings of this compound.

| Coupling Reaction | Typical Catalyst System | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, base | Aryl halide, Arylboronic acid | Aryl-Aryl (C-C) |

| Heck | Pd(OAc)₂, PPh₃, base | Aryl halide, Alkene | Aryl-Vinyl (C-C) |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, base | Aryl halide, Terminal alkyne | Aryl-Alkynyl (C-C) |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis. For a molecule like this compound, organocatalysts could be employed in several ways. For instance, chiral amines or phosphoric acids could potentially be used to catalyze asymmetric transformations.

While specific organocatalytic reactions involving this compound are not extensively documented in readily available literature, general principles suggest possibilities. For example, if the ester were to be converted to an aldehyde derivative, a wide range of organocatalytic reactions, such as asymmetric Michael additions or aldol (B89426) reactions, could be envisaged. Furthermore, the development of new organocatalytic methods for the functionalization of C-H bonds could open up new avenues for the selective modification of the phenyl rings or the methyl group.

Photocatalytic and Electrocatalytic Applications

Current research has not extensively focused on the direct photocatalytic and electrocatalytic applications of this compound. However, the broader field of photocatalysis often utilizes semiconductor materials to degrade organic pollutants. For instance, studies have demonstrated the photocatalytic decolorization of compounds like methyl red using nanoporous ZrO2 and the degradation of methyl orange using metalloporphyrins supported on TiO2. These processes rely on the generation of reactive oxygen species upon irradiation of the semiconductor, which then break down the organic molecules. While this compound itself is not the catalyst in these examples, its structural components could be susceptible to such degradation processes. The stability and transformation of ester compounds under photocatalytic conditions is an area of ongoing research.

This compound as a Chemical Building Block in Complex Syntheses

This compound serves as a valuable chemical building block, particularly due to its sterically hindered quaternary carbon center and the presence of two phenyl groups. These features can be exploited in the synthesis of more complex molecular architectures.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The defining characteristics of MCRs include high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. While specific examples detailing the use of this compound as a primary reactant in well-known MCRs like the Ugi or Passerini reactions are not prominent in the literature, its structural motifs are relevant. The ester functionality could potentially participate in reactions after transformation into other functional groups, such as a carboxylic acid or an aldehyde. For instance, the core structure of 2,2-diphenylpropionic acid could be envisioned as a component in MCRs that utilize carboxylic acids. The development of new MCRs is an active area of research, and designing substrates that can undergo sequential reactions in a controlled manner is a key strategy.

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral product. This is often achieved by using chiral auxiliaries, catalysts, or building blocks. While this compound is itself achiral, its derivatives can be employed in stereoselective transformations. For example, the related 2-phenylpropionic acid is a well-known chiral building block. Methodologies for the enantioselective synthesis of similar propionic acid derivatives often involve the stereoselective alkylation of a prochiral precursor, guided by a chiral auxiliary. The development of novel chiral catalysts, including those based on stereogenic-at-metal complexes, has enabled highly efficient and selective ring-closing metathesis reactions to create complex chiral structures. Although direct applications of this compound in this context are not widely reported, the principles of stereoselective synthesis could be applied to its derivatives to generate chiral molecules with a quaternary stereocenter.

Derivatization Strategies for Enhanced Reactivity or Analytical Performance

Derivatization involves chemically modifying a compound to alter its properties, such as reactivity, solubility, or detectability for analytical purposes.

The introduction of chromophores (light-absorbing groups) and fluorophores (fluorescent groups) is a common strategy to facilitate the detection and quantification of molecules. This is particularly useful in bioassays, imaging, and analytical chromatography. For a compound like this compound, derivatization would likely target the phenyl rings through electrophilic aromatic substitution reactions. Functional groups such as nitro (-NO2), amino (-NH2), or hydroxyl (-OH) could be introduced, which can then be further modified to attach a chromophoric or fluorophoric tag. For example, an amino group could be reacted with dansyl chloride to produce a highly fluorescent derivative. The choice of derivatization agent and reaction conditions would depend on the desired properties of the final product and its intended application.

Isotopic labeling involves replacing one or more atoms in a molecule with their isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H) or carbon-12 (¹²C) with carbon-13 (¹³C). This technique is invaluable for mechanistic studies, metabolic tracing, and in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

For this compound, several isotopic labeling strategies can be envisioned:

Deuterium Labeling: The phenyl rings can be deuterated using acid-catalyzed exchange with a deuterium source like D₂O. The methyl protons of the ester group could also be exchanged under specific conditions or introduced by using a deuterated methylating agent in the final step of the synthesis.

Carbon-13 Labeling: ¹³C can be incorporated at specific positions. For example, using ¹³C-labeled methyl iodide to form the ester would label the methyl group. Incorporating ¹³C into the diphenylpropionate backbone would require starting from ¹³C-labeled precursors in the synthetic route.

These labeling strategies are crucial for advanced analytical studies. For instance, in NMR spectroscopy of large biomolecules, specific isotopic labeling of methyl groups in a deuterated environment significantly enhances spectral quality and allows for the study of molecular structure and dynamics. While these examples are from biochemistry, the underlying principles of using isotopically labeled probes are broadly applicable.

Chemical Modification for Specific Spectroscopic Probes

The chemical modification of this compound to create specific spectroscopic probes is a targeted strategy to elucidate molecular interactions, dynamics, and structural details. By introducing specific isotopes, fluorophores, or spin labels, researchers can employ a variety of spectroscopic techniques to study the behavior of this molecule and its environment at a molecular level. These modifications transform the compound into a sensitive reporter, enabling detailed mechanistic investigations that would otherwise be challenging with the unlabeled parent molecule.

Isotopic Labeling for Nuclear Magnetic Resonance (NMR) Spectroscopy

Isotopic labeling is a powerful technique for simplifying complex NMR spectra and for probing specific atomic sites within a molecule. In the context of this compound, the strategic replacement of hydrogen (¹H) with its heavier isotope deuterium (²H or D), or carbon-12 (¹²C) with carbon-13 (¹³C), can provide significant advantages in NMR studies.

Deuterium labeling is particularly useful for ¹H NMR spectroscopy. By selectively replacing protons on the phenyl rings or the methyl group with deuterium, the corresponding signals in the ¹H NMR spectrum are eliminated, leading to a simplified spectrum that allows for clearer observation of the remaining proton signals. This can be invaluable for studying subtle changes in chemical shifts or coupling constants that occur upon binding to a macromolecule or a change in the solvent environment.

While specific studies detailing the synthesis and full spectroscopic data for deuterated this compound are not extensively documented in publicly available literature, the general synthetic approaches for deuterium labeling are well-established. For instance, deuterated phenyl rings can be introduced by using deuterated benzene (B151609) as a starting material in the synthesis of the diphenylmethyl moiety. Similarly, the methyl group of the propionate (B1217596) chain can be deuterated using appropriate deuterated reagents.

A hypothetical example of how deuterium labeling could be applied to this compound and the expected changes in its NMR spectrum is presented in the table below.

| Compound | Modification | Expected ¹H NMR Spectral Change | Application |

| Methyl 2,2-di(phenyl-d₅)propionate | Perdeuteration of both phenyl rings | Disappearance of aromatic proton signals | Simplification of the spectrum to focus on the propionate moiety; studies of interactions involving the ester and methyl groups. |

| This compound-d₃ | Deuteration of the methyl group at the 2-position | Disappearance of the methyl singlet | Probing the environment around the quaternary carbon; studying steric effects. |

Fluorescent Labeling for Fluorescence Spectroscopy

Attaching a fluorescent probe, or fluorophore, to this compound would enable the use of highly sensitive fluorescence spectroscopy techniques. These techniques can provide information on the molecule's localization, mobility, and interactions with its environment. The choice of fluorophore would depend on the specific application, with considerations for its photophysical properties such as excitation and emission wavelengths, quantum yield, and sensitivity to environmental polarity.

The synthesis of a fluorescently labeled this compound would likely involve functionalizing either the phenyl rings or the methyl ester group to allow for covalent attachment of a fluorophore. For example, introducing a reactive group such as an amine or a carboxylic acid on one of the phenyl rings would provide a handle for conjugation with a variety of commercially available fluorescent dyes.

Although specific examples of fluorescently labeled this compound are not readily found in the literature, the principles of designing such probes are well-understood. The table below outlines potential strategies for creating fluorescent analogs and their intended applications.

| Fluorophore | Attachment Site | Potential Spectroscopic Application |

| Dansyl chloride | Amine-functionalized phenyl ring | Probing local polarity and binding events through changes in fluorescence emission wavelength and intensity. |

| Fluorescein isothiocyanate | Amine-functionalized phenyl ring | Fluorescence polarization/anisotropy studies to measure rotational correlation times and binding interactions. |

| NBD (Nitrobenzoxadiazole) | Functionalized ester group | FRET (Förster Resonance Energy Transfer) studies to measure distances to other fluorescently labeled molecules. |

Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy

Site-directed spin labeling (SDSL) is a technique that involves introducing a stable nitroxide radical, the spin label, at a specific site in a molecule. The resulting paramagnetic probe can then be studied using EPR spectroscopy to obtain information about the local structure, dynamics, and accessibility of the labeled site.

For this compound, a spin label could be introduced by first synthesizing a derivative with a reactive functional group, similar to the strategy for fluorescent labeling. This functionalized molecule could then be reacted with a nitroxide spin-labeling reagent, such as a methanethiosulfonate (B1239399) (MTS) or maleimide (B117702) derivative of a nitroxide.

EPR studies of the spin-labeled this compound could provide insights into its rotational motion and interactions with other molecules. The lineshape of the EPR spectrum is sensitive to the mobility of the spin label, which in turn is influenced by the dynamics of the molecule to which it is attached.

The following table provides a conceptual overview of how spin-labeling could be applied to this compound.

| Spin Label | Attachment Strategy | Information from EPR Spectrum |

| MTSSL (Methanethiosulfonate Spin Label) | Reaction with a cysteine introduced on a phenyl ring | Local dynamics and solvent accessibility of the labeled site. |

| PROXYL-maleimide | Reaction with a thiol group introduced on the ester moiety | Rotational correlation time of the molecule; detection of intermolecular interactions. |

Advanced Analytical Methodologies for Detection and Quantification of Methyl 2,2 Diphenylpropionate

Chromatographic Method Development and Optimization

Chromatography is the cornerstone of analytical separation, enabling the isolation of Methyl 2,2-diphenylpropionate from complex mixtures prior to its detection. The development of a robust chromatographic method involves the careful selection and optimization of stationary and mobile phases to achieve efficient separation with good peak shape and resolution.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such aromatic esters. phenomenex.comnih.gov

Method development for this compound would typically involve a C18 or C8 stationary phase, which provides hydrophobic interactions with the diphenyl and methyl groups of the analyte. phenomenex.com The mobile phase generally consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.com The two phenyl rings in the molecule allow for strong ultraviolet (UV) absorbance, making a photodiode array (PDA) or a standard UV detector a suitable choice for detection, likely set at a wavelength around 254 nm. Isocratic elution can be employed for simple mixtures, while gradient elution is preferred for more complex samples to ensure adequate separation from impurities.

Table 1: Representative HPLC Method Parameters for this compound Analysis This table presents a hypothetical but scientifically plausible set of parameters for the HPLC analysis of this compound, based on established methods for structurally similar aromatic compounds.

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides strong hydrophobic retention for the diphenyl structure. phenomenex.com |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid helps to ensure good peak shape by controlling the ionization of any acidic impurities. chromatographyonline.com |

| Elution Mode | Isocratic | Suitable for purity assays and quantification in uncomplicated sample matrices. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection | UV at 254 nm | The aromatic rings provide strong UV absorbance at this wavelength. zodiaclifesciences.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. As an ester, this compound is well-suited for GC analysis. The primary detector for routine quantification is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. scioninstruments.comlongdom.org

The development of a GC method would focus on selecting an appropriate capillary column and optimizing the oven temperature program. A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for the separation of aromatic compounds. orochem.comfujifilm.com A temperature program is employed to ensure that the analyte elutes with a sharp peak and is well-separated from any solvents or impurities. oup.comoup.comacs.org

Table 2: Typical Gas Chromatography (GC) Parameters for this compound Analysis This table outlines a hypothetical but scientifically sound set of parameters for the GC analysis of this compound, derived from standard practices for similar aromatic esters.

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% Phenyl Polysiloxane phase | A standard, versatile column for the separation of a wide range of organic compounds, including aromatic esters. orochem.com |

| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. Hydrogen can offer faster analysis times. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature gradient allows for the separation of compounds with different boiling points. oup.com |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to carbon-containing compounds and provides a linear response over a wide range. oup.comoup.com |

| Detector Temperature | 300 °C | Prevents condensation of the analyte as it elutes from the column. |

Coupled Analytical Techniques

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both identification and quantification, offering enhanced selectivity and sensitivity compared to conventional detectors.

LC-MS combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. chromatographyonline.com For a compound like this compound, Electrospray Ionization (ESI) is a common ionization technique that generates protonated molecules [M+H]+ in the positive ion mode. researchgate.netyoutube.com

Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by selecting the parent ion (precursor ion) and fragmenting it to produce specific product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantitative analysis in complex matrices. forensicrti.org For this compound (molecular weight 240.31 g/mol ), a potential MRM transition could involve the precursor ion m/z 241.1 ([M+H]+) fragmenting to a stable product ion, such as one resulting from the loss of the methoxy (B1213986) group or other characteristic fragments. researchgate.netlipidmaps.org

GC-MS is a robust technique for the definitive identification of volatile compounds. Following separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy process that causes extensive fragmentation of the molecule. uni-saarland.de

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and confirmation of identity by comparison to spectral libraries. For this compound, the mass spectrum would likely show a molecular ion peak (M+) at m/z 240, along with characteristic fragment ions resulting from the loss of the methyl ester group (-CH3O, m/z 209), the carbonyl group (-CO, m/z 212), or cleavage yielding a stable diphenylmethyl cation. nih.govlibretexts.org

Method Validation Protocols in Academic Research

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. pharmaguideline.comactascientific.com Method validation is a requirement by regulatory bodies and a fundamental practice in academic research to ensure data integrity. amsbiopharma.com The validation process involves evaluating several key performance characteristics as defined by guidelines from the International Council for Harmonisation (ICH). demarcheiso17025.comyoutube.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other components such as impurities, degradation products, or matrix components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A correlation coefficient (R²) of ≥ 0.99 is typically desired. mastelf.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. chromatographyonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments and expressed as a percentage recovery. chromatographyonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. chromatographyonline.com

Intermediate Precision: Expresses the variation within a single laboratory, considering different days, analysts, or equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.denih.gov It is often estimated based on a signal-to-noise ratio of 3:1. chromatographyonline.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govyoutube.com A typical signal-to-noise ratio for LOQ is 10:1. chromatographyonline.comloesungsfabrik.de

Table 3: Summary of Analytical Method Validation Parameters and Typical Acceptance Criteria Based on ICH Q2(R1) guidelines, this table summarizes the key parameters and common acceptance criteria for validating chromatographic methods in a research context.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.99; No interference at the retention time of the analyte. |

| Linearity | Proportionality of results to concentration over a range. | Correlation coefficient (R²) ≥ 0.999. |

| Range | Interval of concentration where the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay. |

| Accuracy | Closeness of results to the true value. | Recovery of 98-102% for drug substance assay. |

| Precision (Repeatability) | Agreement of results for the same sample under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. mastelf.com |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise (S/N) ratio ≥ 3:1. sepscience.com |

| Limit of Quantification (LOQ) | Lowest concentration that can be quantified with accuracy and precision. | Signal-to-Noise (S/N) ratio ≥ 10:1. sepscience.com |

Assessment of Selectivity and Specificity

Selectivity and specificity are critical parameters in an analytical method, ensuring that the signal measured is unequivocally from the analyte of interest, in this case, this compound. Specificity demonstrates that the method is free from interference from other components in the sample matrix, such as impurities, degradation products, or other related substances.

To assess selectivity, a common approach involves analyzing blank samples (matrices without the analyte) and comparing them with samples spiked with this compound and potential interfering compounds. The chromatographic separation of the analyte from these other components is a key indicator of selectivity. In techniques like HPLC, this is often achieved by optimizing the mobile phase composition and the stationary phase of the column.

Illustrative Example of a Selectivity Study:

A hypothetical study using a reversed-phase HPLC method could involve the analysis of a placebo formulation, a sample of this compound, and a mixture containing the active compound and its potential synthetic precursors, such as 2,2-diphenylpropionic acid and methanol. The results would ideally show no interfering peaks at the retention time of this compound in the placebo and a clear separation from the potential impurities.

Table 1: Hypothetical Selectivity Data for HPLC Analysis of this compound

| Compound | Retention Time (minutes) |

|---|---|

| Methanol | 2.1 |

| 2,2-diphenylpropionic acid | 4.5 |

| This compound | 8.2 |

| Impurity A | 7.8 |

| Impurity B | 9.1 |

This table illustrates a successful separation where the analyte peak at 8.2 minutes is well-resolved from potential interferents.

Evaluation of Linearity, Accuracy, and Precision

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically greater than 0.99, indicates good linearity. researchgate.net

Table 2: Illustrative Linearity Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 1 | 15,234 |

| 5 | 75,987 |

| 10 | 151,456 |

| 25 | 378,123 |

| 50 | 755,987 |

| 100 | 1,510,234 |

The linear regression of this hypothetical data would yield a high correlation coefficient, demonstrating the method's linearity.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies on spiked samples. A known amount of this compound is added to a blank matrix, and the sample is then analyzed. The percentage of the analyte recovered is calculated. Accuracy is typically evaluated at multiple concentration levels.

Table 3: Example of Accuracy Results for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|

| 5.0 | 4.9 | 98.0 |

| 50.0 | 50.8 | 101.6 |

| 100.0 | 99.2 | 99.2 |

Acceptable recovery values are typically within a range of 98-102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability: The analysis is performed by the same analyst on the same day using the same equipment.

Intermediate Precision: The analysis is performed in the same laboratory but on different days, with different analysts, and/or different equipment.

Table 4: Illustrative Precision Data for this compound Analysis

| Parameter | Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=6) | RSD (%) |

|---|---|---|---|

| Repeatability | 50 | 50.2 ± 0.45 | 0.9 |

| Intermediate Precision | 50 | 50.5 ± 0.68 | 1.3 |

An RSD of less than 2% is generally considered acceptable for precision. demarcheiso17025.com

Robustness and Limit of Detection/Quantification Studies

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase pH, column temperature, or flow rate.

Table 5: Example of a Robustness Study for an HPLC Method for this compound

| Parameter | Variation | Retention Time (minutes) | Peak Area (arbitrary units) |

|---|---|---|---|

| Nominal Condition | - | 8.20 | 755,987 |

| Flow Rate | + 0.1 mL/min | 8.12 | 754,321 |

| - 0.1 mL/min | 8.28 | 756,123 | |

| Temperature | + 2°C | 8.15 | 755,432 |

| - 2°C | 8.25 | 756,789 |

Minor variations in retention time and peak area indicate a robust method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

These values can be determined based on the signal-to-noise ratio (S/N), where the LOD is typically determined at an S/N of 3:1 and the LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 6: Hypothetical LOD and LOQ Values for this compound

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantification (LOQ) | 0.3 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-diphenylpropionic acid |

Future Research Directions and Emerging Methodologies for Methyl 2,2 Diphenylpropionate

Exploration of Novel Catalytic Systems

The synthesis of the sterically hindered quaternary carbon center in Methyl 2,2-diphenylpropionate presents a significant challenge, making the exploration of novel catalytic systems a primary area of future research. Traditional methods often require harsh conditions or stoichiometric reagents. Modern organometallic catalysis offers promising alternatives.

Detailed research is moving towards palladium-catalyzed C-H arylation, which provides a more direct and atom-economical route for creating carbon-carbon bonds. nih.gov This strategy avoids the need for pre-functionalized starting materials, a drawback of traditional cross-coupling reactions like the Suzuki or Stille couplings. nih.gov For the synthesis of diphenylpropionates, this could involve the direct arylation of a suitable propionate (B1217596) precursor. Research into bimetallic catalytic systems is also gaining traction, with studies suggesting that high-oxidation-state palladium intermediates may play a key role in the catalytic cycle of C-H functionalization reactions. nih.gov

Future investigations will likely focus on:

Developing more robust and versatile palladium catalysts capable of facilitating the double arylation required for the 2,2-diphenylpropionate core under milder conditions.

Exploring catalysts based on other transition metals such as nickel or copper, which are more abundant and less expensive than palladium. thieme-connect.de

Utilizing photoredox catalysis to enable new reaction pathways under visible light, offering a greener alternative to thermally driven processes. researchgate.netresearchgate.net

Designing enantioselective catalytic systems to produce chiral derivatives of this compound, which could be of interest for pharmaceutical applications.

Recent advancements in catalyst design for esterification are also relevant. While the Fischer-Speier esterification is a classic method, novel catalysts, including borate esters and various heterogeneous systems, are being developed to improve efficiency and reduce waste, which could be applied to the final step of this compound synthesis. mdpi.comorganic-chemistry.orgnih.gov

Table 1: Comparison of Catalytic Strategies for Arylation

| Catalytic Strategy | Advantages | Potential Challenges for Diphenylpropionate Synthesis |

| Traditional Cross-Coupling (e.g., Suzuki, Stille) | Well-established, high yields for many substrates. nih.gov | Requires pre-functionalized starting materials, generates stoichiometric byproducts. nih.gov |

| Direct C-H Arylation | High atom economy, reduces synthetic steps. nih.govthieme-connect.de | Regioselectivity control, potential for catalyst deactivation, steric hindrance at the target carbon. thieme-connect.de |

| Photoredox Catalysis | Mild reaction conditions, uses visible light as a renewable energy source. researchgate.net | Substrate scope may be limited, requires specialized photoreactor setups. |

| Bimetallic Catalysis | Can enable unique reactivity and overcome limitations of single-metal systems. nih.gov | Mechanistic complexity, catalyst cost, and stability. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, offering insights that can accelerate the development of new synthetic methods. rsc.orgnih.gov For this compound, advanced computational modeling can be applied in several key areas.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the entire reaction pathway for the synthesis of this compound. mdpi.com This allows researchers to identify transition states, calculate activation energies, and understand the role of the catalyst at a molecular level. mdpi.com Such studies can explain experimental observations, such as byproduct formation, and guide the optimization of reaction conditions. rsc.org For instance, computational models can clarify the mechanism of Pd-catalyzed C-H arylation, including the turnover-limiting step, which is crucial for designing more efficient catalysts. nih.gov